3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566274
InChI: InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C13H20NO5-
Molecular Weight: 270.30 g/mol

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16566274

Molecular Formula: C13H20NO5-

Molecular Weight: 270.30 g/mol

* For research use only. Not for human or veterinary use.

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C13H20NO5-
Molecular Weight 270.30 g/mol
IUPAC Name 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate
Standard InChI InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1
Standard InChI Key OVNHULFEMHFUNY-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclo[3.3.1]nonane core, a fused ring system comprising seven- and five-membered rings. Key functional groups include:

  • 3-Oxa bridge: An oxygen atom at position 3 forms an ether linkage within the bicyclic framework.

  • 9-Aza group: A nitrogen atom at position 9, part of a secondary amine.

  • Carboxylic acid and ester moieties: A dicarboxylic acid group at positions 7 and 9, with the latter esterified as a tert-butyl (1,1-dimethylethyl) ester .

The molecular formula is inferred as C₁₂H₁₇NO₅, with a molar mass of 263.27 g/mol based on structural analogs .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number1233323-61-9
IUPAC Name3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester
Molecular FormulaC₁₂H₁₇NO₅Calculated

Physicochemical Properties

Predicted Physical Parameters

While experimental data for this specific compound is limited, properties can be extrapolated from structurally similar bicyclic esters :

  • Density: ~1.16–1.18 g/cm³ (typical for tert-butyl esters of similar complexity).

  • Boiling Point: Estimated at 350–360°C, consistent with high molecular weight esters .

  • pKa: The carboxylic acid at position 7 likely has a pKa of ~2.5–3.5, while the tertiary amine exhibits a pKa of ~-1.8 to -2.0 due to steric hindrance .

Table 2: Physicochemical Profile

PropertyValue/RangeBasis of Estimation
Density1.16–1.18 g/cm³Analogous bicyclic esters
Boiling Point350–360°CHigh MW ester trends
SolubilityLow in water; soluble in DMSO, DMFPolar aprotic solvents

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step strategy:

  • Core Formation: Cyclocondensation of diamine and keto-acid precursors to construct the bicyclo[3.3.1]nonane skeleton.

  • Esterification: Reaction of the intermediate dicarboxylic acid with tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis) .

  • Purification: Chromatographic techniques (e.g., silica gel column) to achieve >95% purity, as commercial suppliers report .

Scalability Challenges

Industrial production faces hurdles due to the bicyclic system’s strain and sensitivity to hydrolysis. Continuous flow reactors are proposed to enhance yield by minimizing side reactions .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic core and dual functional groups make it valuable for:

  • Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability in drug candidates.

  • Kinase Inhibitors: Serving as a scaffold for ATP-binding site targeting .

Case Study: Antiviral Agents

Derivatives of this scaffold have shown inhibitory activity against viral proteases, with IC₅₀ values in the low micromolar range. The tert-butyl ester enhances cell permeability, a critical factor in prodrug design .

HazardPrecautionary Measures
Moisture SensitivityStore under anhydrous conditions
Irritant PotentialUse PPE (gloves, goggles)

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